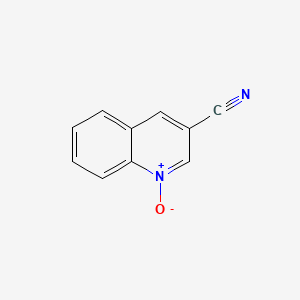

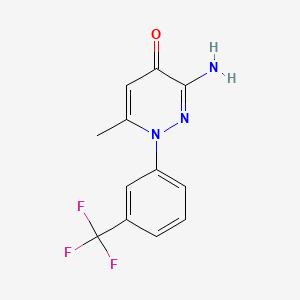

3-amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de F-2692 implique la réaction de la 3’-trifluorométhylphénylhydrazine avec l’acétoacétate d’éthyle, suivie d’une cyclisation et d’une réduction subséquente pour obtenir le composé souhaité. Les conditions réactionnelles impliquent généralement l’utilisation d’un solvant tel que l’éthanol et d’un catalyseur tel que l’acide chlorhydrique .

Analyse Des Réactions Chimiques

F-2692 subit plusieurs types de réactions chimiques, notamment :

Oxydation : F-2692 peut être oxydé pour former divers produits d’oxydation.

Réduction : Le composé peut être réduit pour former différents dérivés réduits.

Substitution : F-2692 peut subir des réactions de substitution, où un ou plusieurs de ses groupes fonctionnels sont remplacés par d’autres groupes.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution .

Applications De Recherche Scientifique

Chimie : Il sert de composé modèle pour étudier les effets des groupes trifluorométhyle sur les propriétés pharmacologiques des dérivés de la pyridazine.

Mécanisme D'action

F-2692 exerce ses effets par un mécanisme unique qui est distinct des benzodiazépines traditionnelles. Il présente une très faible affinité pour les sites de liaison des benzodiazépines et n’interagit pas avec les récepteurs GABA A, alpha 2-adrénergiques, 5-HT 1A ou 5-HT 2. Au lieu de cela, ses effets anxiolytiques sont censés être médiés par d’autres cibles moléculaires et voies .

Comparaison Avec Des Composés Similaires

F-2692 est unique dans sa classe en raison de son mécanisme d’action inhabituel et de sa faible affinité pour les sites de liaison des benzodiazépines traditionnelles. Des composés similaires comprennent :

Diazepam : Une benzodiazépine bien connue avec une forte affinité pour les sites de liaison des benzodiazépines.

Buspirone : Un agent anxiolytique non benzodiazépinique avec une affinité pour les récepteurs 5-HT 1A.

Raubasine : Un alcaloïde de Rauwolfia Serpentina avec une activité de type agoniste des benzodiazépines.

F-2692 se distingue par son profil pharmacologique distinct et son potentiel d’effets secondaires réduits par rapport aux anxiolytiques traditionnels .

Propriétés

IUPAC Name |

3-amino-6-methyl-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O/c1-7-5-10(19)11(16)17-18(7)9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3,(H2,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMGTEKECRMLOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133220-91-4 |

Source

|

| Record name | 3-Amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J5V7FAJ9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,6-Dichlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1213620.png)

![2-[4-[2-bromo-2-(4-methoxyphenyl)-1-phenylethenyl]-2,6-dimethylphenoxy]-N,N-diethylethanamine](/img/structure/B1213627.png)